molecular formula C13H13ClN4 B12785897 PhIP.HCl CAS No. 271241-42-0

PhIP.HCl

Cat. No.: B12785897
CAS No.: 271241-42-0
M. Wt: 260.72 g/mol
InChI Key: HXHJWFHXXVSWAW-UHFFFAOYSA-N
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Description

PhIP.HCl, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine hydrochloride, is a heterocyclic amine that is commonly found in cooked meats. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugars. This compound is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in toxicology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PhIPHCl can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of PhIP.HCl involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield, making it suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

PhIP.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their biological activity and toxicity .

Scientific Research Applications

PhIP.HCl has a wide range of applications in scientific research, including:

Mechanism of Action

PhIP.HCl exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive intermediates that can bind to DNA. This process involves various molecular targets and pathways, including the activation of DNA repair mechanisms and the induction of oxidative stress .

Comparison with Similar Compounds

PhIP.HCl is similar to other heterocyclic amines such as:

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
  • 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx)

Compared to these compounds, this compound is unique due to its specific formation conditions and its relatively higher abundance in cooked meats. It also has distinct mutagenic and carcinogenic properties, making it a critical compound for studying the health risks associated with dietary exposure to heterocyclic amines .

Properties

CAS No.

271241-42-0

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H

InChI Key

HXHJWFHXXVSWAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl

Origin of Product

United States

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